4-(1H-イミダゾール-2-イル)安息香酸メチル

説明

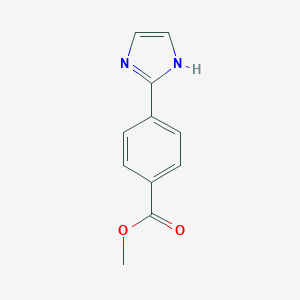

Methyl 4-(1H-imidazol-2-yl)benzoate is an imidazole derivative, a heterocyclic compound containing nitrogen atoms. It is used as a building block in chemical synthesis due to its unique structure and reactivity . This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

科学的研究の応用

Methyl 4-(1H-imidazol-2-yl)benzoate is utilized in various scientific research applications:

作用機序

Target of Action

Methyl 4-(1H-imidazol-2-yl)benzoate, also known as 4-(1H-Imidazol-2-yl)-benzoic acid methyl ester, is a derivative of imidazole It’s known that imidazole derivatives often interact with various enzymes and receptors in the body, including those in the respiratory system .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their versatile nature .

Pharmacokinetics

The compound’s molecular weight (20221 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Result of Action

Some imidazole derivatives have been reported to exhibit antimicrobial activity .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the action of imidazole derivatives .

生化学分析

Biochemical Properties

Methyl 4-(1H-imidazol-2-yl)benzoate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the imidazole ring can coordinate with metal ions in metalloenzymes, influencing their catalytic activity. Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. The interactions of methyl 4-(1H-imidazol-2-yl)benzoate with these biomolecules can modulate enzymatic activities and protein functions, making it a valuable tool in biochemical studies .

Cellular Effects

Methyl 4-(1H-imidazol-2-yl)benzoate has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. This compound can also modulate gene expression by binding to transcription factors or influencing epigenetic modifications. Furthermore, methyl 4-(1H-imidazol-2-yl)benzoate can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways .

Molecular Mechanism

The molecular mechanism of action of methyl 4-(1H-imidazol-2-yl)benzoate involves several key interactions at the molecular level. This compound can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. It can also interact with DNA and RNA, influencing gene expression and protein synthesis. Additionally, methyl 4-(1H-imidazol-2-yl)benzoate can form complexes with metal ions, which can further modulate its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 4-(1H-imidazol-2-yl)benzoate can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, methyl 4-(1H-imidazol-2-yl)benzoate may degrade, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, although the specific outcomes depend on the experimental conditions .

Dosage Effects in Animal Models

The effects of methyl 4-(1H-imidazol-2-yl)benzoate in animal models vary with different dosages. At low doses, this compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. In some cases, high doses of methyl 4-(1H-imidazol-2-yl)benzoate can cause toxic or adverse effects, highlighting the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

Methyl 4-(1H-imidazol-2-yl)benzoate is involved in several metabolic pathways. It can be metabolized by enzymes such as esterases, which hydrolyze the ester bond to produce the corresponding acid and alcohol. This compound can also interact with other metabolic enzymes, influencing the levels of various metabolites and altering metabolic flux through different pathways .

Transport and Distribution

Within cells and tissues, methyl 4-(1H-imidazol-2-yl)benzoate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The distribution of this compound can affect its localization and accumulation, influencing its biochemical activity and cellular effects .

Subcellular Localization

The subcellular localization of methyl 4-(1H-imidazol-2-yl)benzoate is determined by several factors, including targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments or organelles, where it exerts its biochemical effects. The localization of methyl 4-(1H-imidazol-2-yl)benzoate can influence its activity and function, making it an important consideration in biochemical studies .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(1H-imidazol-2-yl)benzoate typically involves the formation of the imidazole ring followed by esterification. Common methods for synthesizing imidazoles include the Debus-Radziszewski synthesis, Wallach synthesis, and the use of alpha halo-ketones . These methods often involve the cyclization of amido-nitriles or the addition of methylene isocyanides to ketenimines .

Industrial Production Methods

Industrial production of methyl 4-(1H-imidazol-2-yl)benzoate may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the imidazole ring and subsequent esterification .

化学反応の分析

Types of Reactions

Methyl 4-(1H-imidazol-2-yl)benzoate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

類似化合物との比較

Similar Compounds

Similar compounds include other imidazole derivatives, such as:

- Methyl 4-(1H-imidazol-1-yl)benzoate

- 4-(1H-imidazol-1-yl)benzoic acid

- 4-(1H-imidazol-1-yl)benzaldehyde

Uniqueness

Methyl 4-(1H-imidazol-2-yl)benzoate is unique due to its specific substitution pattern on the imidazole ring, which can influence its reactivity and biological activity . This makes it a valuable compound for targeted applications in research and industry .

生物活性

Methyl 4-(1H-imidazol-2-yl)benzoate is a compound that has attracted significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

Methyl 4-(1H-imidazol-2-yl)benzoate is characterized by the presence of an imidazole ring attached to a benzoate moiety. Its molecular formula is , with a molecular weight of approximately 202.21 g/mol. The compound's structure enables it to engage in various biochemical interactions, making it a candidate for drug development.

Enzyme Interactions

Methyl 4-(1H-imidazol-2-yl)benzoate exhibits significant interactions with various enzymes and proteins. It has been shown to inhibit enzymes involved in DNA replication and repair, which is crucial for its anticancer activity. The compound can form hydrogen bonds and hydrophobic interactions with target enzymes, influencing their catalytic activity.

Cellular Effects

The compound affects cellular processes by modulating signaling pathways and gene expression. It has been found to activate apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thus promoting cell death in malignancies. Additionally, it influences cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites through various pathways.

The mechanism of action for methyl 4-(1H-imidazol-2-yl)benzoate involves several key processes:

- Target Binding : The imidazole ring can coordinate with metal ions in metalloenzymes, affecting their function.

- Gene Expression Modulation : The compound can bind to transcription factors or influence epigenetic modifications, thereby altering gene expression profiles within cells .

- Apoptosis Induction : It triggers apoptotic pathways by influencing the balance between pro-apoptotic and anti-apoptotic factors.

Anticancer Activity

Research has demonstrated that methyl 4-(1H-imidazol-2-yl)benzoate exhibits promising anticancer properties. In vitro studies have shown that it can significantly inhibit the growth of various cancer cell lines, including breast (MCF-7), prostate (PC-3), and colon (HCT-116) cancer cells. The following table summarizes the IC50 values observed in different studies:

These results indicate that methyl 4-(1H-imidazol-2-yl)benzoate has potent activity against multiple cancer types, suggesting its potential as a therapeutic agent.

Antimicrobial Activity

In addition to its anticancer effects, methyl 4-(1H-imidazol-2-yl)benzoate has demonstrated antimicrobial properties against various bacterial strains. It has been tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The following table outlines the minimum inhibitory concentration (MIC) values:

| Bacterial Strain | MIC (μg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 40 | 21 |

| Bacillus subtilis | 300 | 12 |

| Escherichia coli | 200 | 14 |

| Pseudomonas aeruginosa | 500 | 10 |

These findings highlight the compound's broad-spectrum antimicrobial activity, making it a candidate for further exploration in infectious disease treatment .

Case Studies

Several case studies have reported the efficacy of methyl 4-(1H-imidazol-2-yl)benzoate in preclinical models:

- Cancer Treatment Studies : In one study, tumor-bearing mice treated with methyl 4-(1H-imidazol-2-yl)benzoate showed significant suppression of tumor growth compared to control groups .

- Antimicrobial Efficacy : Another study demonstrated that formulations containing this compound effectively reduced bacterial load in infected animal models, suggesting its potential as an antibacterial agent.

特性

IUPAC Name |

methyl 4-(1H-imidazol-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)9-4-2-8(3-5-9)10-12-6-7-13-10/h2-7H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBQCVZOWZVSEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363087 | |

| Record name | Methyl 4-(1H-imidazol-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819496 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

125903-39-1 | |

| Record name | Methyl 4-(1H-imidazol-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。